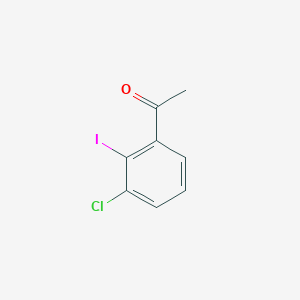
1-(2,5-Difluorophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluorophenyl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a 2,5-difluorophenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2,5-Difluorophenyl)guanidine typically involves the reaction of 2,5-difluoroaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal, to facilitate the formation of the guanidine group. Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2,5-Difluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Difluorophenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,5-Difluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Difluorophenyl)guanidine can be compared with other similar compounds, such as:
- 1-(2,4-Difluorophenyl)guanidine
- 1-(3,5-Difluorophenyl)guanidine
- 1-(2,6-Difluorophenyl)guanidine These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications. The presence and position of the fluorine atoms on the phenyl ring can significantly influence their properties and behavior.
Eigenschaften
Molekularformel |
C7H7F2N3 |
|---|---|
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
2-(2,5-difluorophenyl)guanidine |
InChI |
InChI=1S/C7H7F2N3/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI-Schlüssel |
JPLGRSAZYFAJTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)N=C(N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



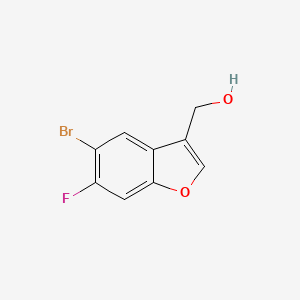
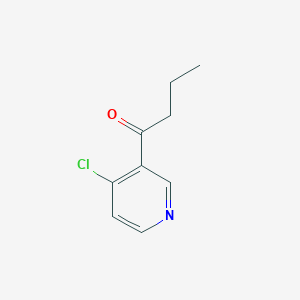
![7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13034917.png)



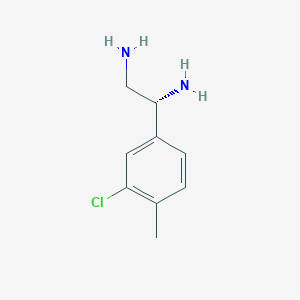
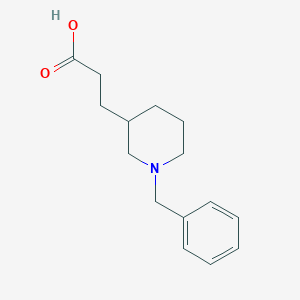
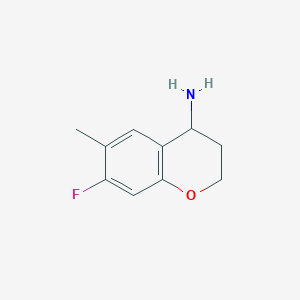


![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)
